![molecular formula C30H50I2N2O6 B14334818 1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide CAS No. 104090-17-7](/img/structure/B14334818.png)
1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide is a complex organic compound with a unique structure that includes multiple ether linkages and a bipyridinium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with 2-[2-(2-butoxyethoxy)ethoxy]ethyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the bipyridinium core to its reduced form.
Substitution: The ether linkages in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridinium derivatives, while reduction can produce reduced bipyridinium compounds.
Aplicaciones Científicas De Investigación
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide involves its interaction with molecular targets through its bipyridinium core and ether linkages. These interactions can affect various molecular pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-(2-butoxyethoxy)ethyl) adipate
- 2-[2-(2-Butoxyethoxy)ethoxy]ethyl acetate
- Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-
Uniqueness
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide is unique due to its bipyridinium core, which imparts specific electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propiedades
Número CAS |
104090-17-7 |
|---|---|
Fórmula molecular |
C30H50I2N2O6 |
Peso molecular |
788.5 g/mol |
Nombre IUPAC |
1-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-4-[1-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]pyridin-1-ium-4-yl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C30H50N2O6.2HI/c1-3-5-17-33-21-25-37-27-23-35-19-15-31-11-7-29(8-12-31)30-9-13-32(14-10-30)16-20-36-24-28-38-26-22-34-18-6-4-2;;/h7-14H,3-6,15-28H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
TVZWBBIMPJBZGN-UHFFFAOYSA-L |
SMILES canónico |
CCCCOCCOCCOCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCOCCOCCOCCCC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



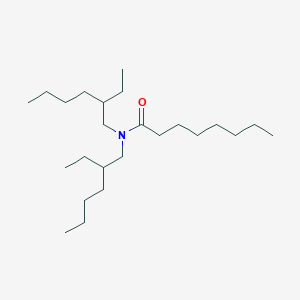

![3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14334748.png)
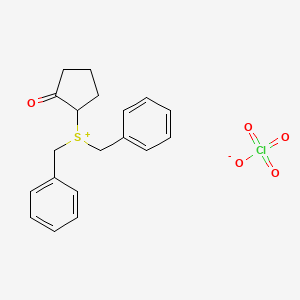

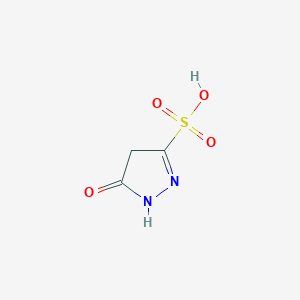

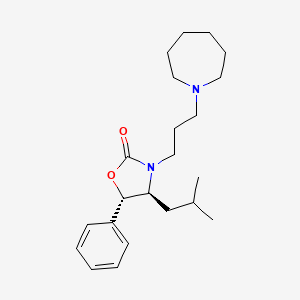
![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14334796.png)

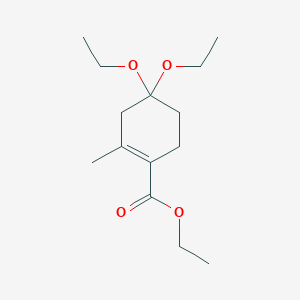
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)
